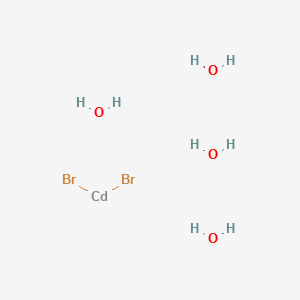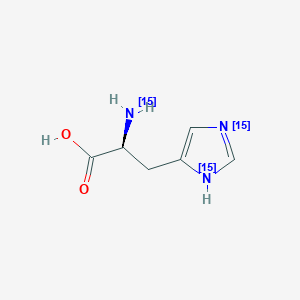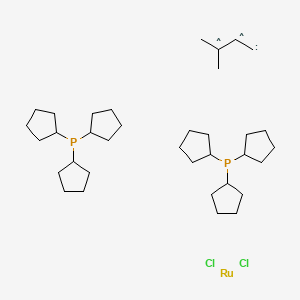
2-amino(1,4-13C2)butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino(1,4-13C2)butanedioic acid typically involves the incorporation of carbon-13 isotopes into the succinic acid molecule. One common method is the microbial fermentation of glucose labeled with carbon-13 using specific bacterial strains such as Actinobacillus succinogenes or Escherichia coli . The fermentation process is carried out under anaerobic conditions, and the resulting succinic acid is then purified and converted to its amino derivative.
Industrial Production Methods
Industrial production of labeled succinic acid can also be achieved through chemical synthesis. . The process requires precise control of reaction conditions to ensure the incorporation of the isotopic label and the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-amino(1,4-13C2)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fumaric acid or maleic acid.
Reduction: Reduction reactions can convert it to succinic acid or other derivatives.
Substitution: Amino groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Fumaric acid, maleic acid.
Reduction: Succinic acid.
Substitution: Various amino acid derivatives.
Aplicaciones Científicas De Investigación
2-amino(1,4-13C2)butanedioic acid is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used as a tracer in metabolic studies to track the flow of carbon atoms through biochemical pathways.
Biology: Helps in studying the Krebs cycle and other metabolic processes in living organisms.
Medicine: Used in the development of diagnostic tools and therapeutic agents.
Industry: Employed in the production of biodegradable polymers and other high-value chemicals.
Mecanismo De Acción
The mechanism of action of 2-amino(1,4-13C2)butanedioic acid involves its participation in the Krebs cycle, where it is converted to fumarate by the enzyme succinate dehydrogenase. This conversion is crucial for the production of ATP, the energy currency of the cell . The labeled carbon atoms allow researchers to trace the metabolic pathways and understand the molecular targets and pathways involved in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Succinic acid: The non-labeled version of the compound, widely used in similar applications.
Fumaric acid: Another dicarboxylic acid involved in the Krebs cycle.
Maleic acid: An isomer of fumaric acid with similar chemical properties.
Uniqueness
The uniqueness of 2-amino(1,4-13C2)butanedioic acid lies in its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool in research areas where understanding the flow of carbon atoms is essential .
Propiedades
Fórmula molecular |
C4H7NO4 |
|---|---|
Peso molecular |
135.09 g/mol |
Nombre IUPAC |
2-amino(1,4-13C2)butanedioic acid |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i3+1,4+1 |
Clave InChI |
CKLJMWTZIZZHCS-CQDYUVAPSA-N |
SMILES isomérico |
C(C([13C](=O)O)N)[13C](=O)O |
SMILES canónico |
C(C(C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate](/img/structure/B12060354.png)






![(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B12060406.png)

![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)

![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060442.png)
